2-(Tert-butylcarbamoyl)benzylboronic acid

描述

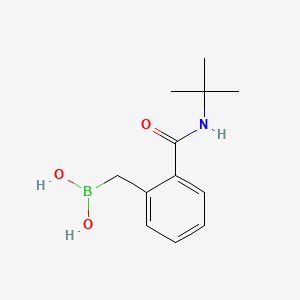

2-(Tert-butylcarbamoyl)benzylboronic acid is an organic compound with the molecular formula C12H18BNO3 It is a boronic acid derivative, characterized by the presence of a benzyl group attached to a boronic acid moiety, with a tert-butylcarbamoyl substituent on the benzyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylcarbamoyl)benzylboronic acid typically involves the reaction of benzylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product. Purification of the product is achieved through techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions

2-(Tert-butylcarbamoyl)benzylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzyl ring.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including derivatives like 2-(Tert-butylcarbamoyl)benzylboronic acid, have been investigated for their potential as anticancer agents. Research indicates that boronic acids can inhibit proteasomes, which are crucial for degrading proteins involved in cell cycle regulation and apoptosis. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used to treat multiple myeloma by inhibiting the proteasome pathway, leading to apoptosis in cancer cells .

Enzyme Inhibition

Boronic acids act as reversible inhibitors of serine proteases and other enzymes. The compound's ability to form covalent bonds with the active site of enzymes makes it a candidate for designing specific inhibitors against prostate-specific antigen (PSA) and other targets. Studies have shown that modifications to the boronic acid structure can enhance selectivity and potency against specific enzymes .

Sensor Development

Fluorescent Sensors

Recent advancements have led to the development of boronic acid-based fluorescent sensors for detecting biomolecules. For example, BITQ is a novel sensor designed to analyze boron-containing compounds in therapeutic contexts such as boron neutron capture therapy (BNCT). The sensor's high selectivity and quantitative capabilities allow for real-time monitoring of boron distribution in tumor tissues, which is critical for assessing treatment efficacy .

Materials Science Applications

Polymer Chemistry

Boronic acids are utilized in polymer chemistry for synthesizing smart materials that respond to environmental stimuli. The incorporation of this compound into polymer matrices can enhance properties such as mechanical strength and thermal stability. These materials can be tailored for drug delivery systems where the release profile can be controlled by external stimuli (e.g., pH changes) .

Case Studies

作用机制

The mechanism of action of 2-(Tert-butylcarbamoyl)benzylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The tert-butylcarbamoyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the tert-butylcarbamoyl group, making it less sterically hindered.

Benzylboronic acid: Similar structure but without the tert-butylcarbamoyl substituent.

2-(Methoxycarbonyl)benzylboronic acid: Contains a methoxycarbonyl group instead of a tert-butylcarbamoyl group.

Uniqueness

2-(Tert-butylcarbamoyl)benzylboronic acid is unique due to the presence of the tert-butylcarbamoyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the development of selective enzyme inhibitors or advanced materials.

生物活性

2-(Tert-butylcarbamoyl)benzylboronic acid, a boronic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the development of enzyme inhibitors, particularly in the context of β-lactamase inhibition and cancer therapy.

Chemical Structure and Properties

The compound's structure is characterized by a benzyl group attached to a boronic acid functional group and a tert-butylcarbamoyl moiety. This configuration enhances its solubility and reactivity, which are critical for its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 233.10 g/mol |

| CAS Number | 1256345-93-3 |

| Solubility | Soluble in organic solvents |

This compound acts primarily as an inhibitor of certain enzymes, particularly those involved in the hydrolysis of β-lactam antibiotics. Its mechanism involves the formation of a covalent bond with the active site serine residue of β-lactamases, thereby preventing the enzymatic breakdown of antibiotics.

Key Mechanisms:

- Enzyme Inhibition : The compound targets β-lactamases, which are responsible for antibiotic resistance in various bacteria.

- Reversible Binding : The interaction is characterized by reversible covalent bonding, allowing for potential therapeutic applications where temporary inhibition is desirable.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit both Gram-positive and Gram-negative bacteria by targeting β-lactamases.

- In vitro Studies : Laboratory studies have demonstrated that this compound can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting the corresponding β-lactamases.

Case Studies

- Study on β-Lactamase Inhibition : A study published in Antimicrobial Agents and Chemotherapy demonstrated that boronic acid derivatives effectively inhibited class A and class C β-lactamases. The study highlighted that compounds similar to this compound could significantly enhance the activity of penicillins against resistant strains .

- Cancer Research Applications : In cancer biology, boronic acids have been explored for their potential in targeting proteasomes and other cellular pathways involved in tumor growth. A recent publication discussed how modifications to boronic acid structures could improve selectivity and potency against prostate-specific antigens (PSA), suggesting that similar strategies could be applied to this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, general trends observed in boronic acids include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Likely undergoes metabolic processes similar to other boron-containing compounds.

- Excretion : Primarily renal excretion after conjugation with glucuronic acid.

Research Findings

Recent advancements have focused on optimizing the structure of boronic acids to enhance their biological activity. The following table summarizes key findings related to the biological activity of similar compounds:

属性

IUPAC Name |

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSROIZKFPZUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681631 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-93-3 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。